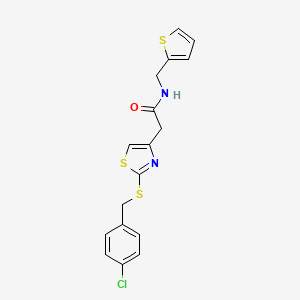

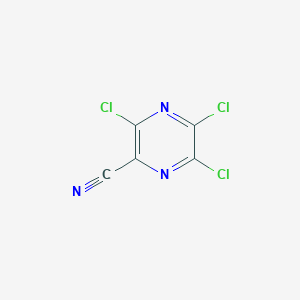

![molecular formula C21H14N2O2S B2670311 N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide CAS No. 302938-12-1](/img/structure/B2670311.png)

N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide and similar compounds often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data . The structure of benzothiazole derivatives is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying Hückel’s rule .Chemical Reactions Analysis

The chemical reactions involving N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide can be studied using techniques like frontier molecular orbitals analysis . The degree of charge transfer in these reactions often increases with an increase in solvent polarity .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide can be determined using various techniques. For instance, its melting point, IR spectrum, 1H NMR, and mass spectral data can provide valuable information about its properties .Applications De Recherche Scientifique

Anti-inflammatory Applications

“N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide” is related to nonsteroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen . NSAIDs are used to reduce pain and fever resulting from numerous inflammatory disorders .

Anticancer Applications

Benzothiazole, a core component of “N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide”, has been found to have applications in cancer treatment .

Antibacterial Applications

Benzothiazole-based compounds have shown antibacterial properties . This suggests potential antibacterial applications for "N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide" .

Anticonvulsant Applications

Benzothiazole derivatives have been used as anticonvulsants , indicating potential use of “N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide” in this area.

Antidiabetic Applications

Benzothiazole derivatives have also been used in the treatment of diabetes , suggesting potential antidiabetic applications for “N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide”.

Antifungal Applications

Benzothiazole-based compounds have demonstrated antifungal properties , indicating potential antifungal applications for “N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide”.

Antitubercular Applications

Recent synthetic developments of benzothiazole-based antitubercular compounds have shown promising results . This suggests potential antitubercular applications for “N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide”.

Neuroprotective Applications

Riluzole, a benzothiazole derivative, has shown neuroprotective action useful in the treatment of amyotrophic lateral sclerosis . This suggests potential neuroprotective applications for “N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide”.

Mécanisme D'action

Safety and Hazards

While specific safety and hazard data for N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide may not be readily available, general safety measures should be followed when handling this compound. This includes avoiding prolonged exposure, not breathing dust or vapor, and storing the compound in a cool, dry, well-ventilated place .

Orientations Futures

The future directions in the research of N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide and similar compounds could involve the design and synthesis of new derivatives with enhanced biological activities. Molecular docking studies could also be performed to understand the interaction of these compounds with their protein targets .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-benzoylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O2S/c24-19(14-6-2-1-3-7-14)15-10-12-16(13-11-15)20(25)23-21-22-17-8-4-5-9-18(17)26-21/h1-13H,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYJTKVQECUKMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[(3-tert-butyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2670228.png)

![ethyl 1-methyl-4-oxo-3aH-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2670231.png)

![(2R)-({[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)(phenyl)ethanoic acid](/img/structure/B2670234.png)

![Lithium;8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2670236.png)

![3-(4-bromophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2670238.png)

![(E)-ethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2670244.png)

![1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B2670246.png)

![(E)-3-(2-furyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-propenamide](/img/structure/B2670248.png)